molecular formula C10H14FNO B13179129 3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol

3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol

Cat. No.: B13179129
M. Wt: 183.22 g/mol
InChI Key: IQFWIACUUJZFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol ( 1525261-54-4) is a fluorinated amino alcohol compound of interest in pharmaceutical and organic synthesis research. With a molecular formula of C 10 H 14 FNO and a molecular weight of 183.22 g/mol, this chiral molecule features both amino and hydroxyl functional groups on a propanol backbone, making it a versatile building block for the development of more complex molecular structures . The presence of the fluorophenyl group is a common motif in medicinal chemistry, as fluorine incorporation can influence a compound's bioavailability, metabolic stability, and binding affinity . While the specific biological profile of this compound is under investigation, related fluorinated amino alcohols have demonstrated potential in various therapeutic areas. For instance, research on similar structures has identified compounds with anti-parasitic activity , and other fluorinated pharmacophores are being explored for their application in treatments for conditions such as prostate and breast cancer . This compound is intended for research and development purposes only and is not approved for use in humans or animals. Researchers can leverage this chemical as a key intermediate in synthesizing candidate drugs or for studying structure-activity relationships (SAR). For safe handling, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-amino-1-(4-fluorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,10,13H,6,12H2,1H3

InChI Key

IQFWIACUUJZFDF-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=C(C=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene, which is then reduced to 4-fluoro-β-aminoethylbenzene. This intermediate is further reacted with formaldehyde and hydrogen cyanide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 3-amino-1-(4-fluorophenyl)-2-methylpropan-1-one.

    Reduction: Formation of 3-amino-1-(4-fluorophenyl)-2-methylpropanamine.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and molecular features of 3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications
This compound (Target) C₁₀H₁₄FNO* ~195.23* - 4-Fluorophenyl at C1
- Methyl at C2
- Amino at C3
Hypothesized chiral drug intermediate
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride C₉H₁₃ClFNO 205.66 - 4-Fluorophenyl at C2
- Amino at C3
- Hydrochloride salt
Pharmaceutical intermediate; stereospecific activity
2-(Ethylamino)-1-(3-(trifluoromethyl)phenyl)propan-1-ol C₁₂H₁₄F₃NO 247.30 - 3-Trifluoromethylphenyl at C1
- Ethylamino at C2
Enhanced lipophilicity due to -CF₃ group
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol C₉H₁₁FINO 295.09 - 4-Iodophenyl at C1
- Fluoro at C3
- Stereospecific (2S,1R) configuration
Potential radiopharmaceutical applications
3-Amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile C₂₁H₁₅FN₂O₂ 346.36 - Fused benzo[f]chromene core
- Methoxy at C7
- Fluorophenyl at C1
Anticancer activity (chromene derivatives)

Note: Molecular formula and weight for the target compound are inferred based on its IUPAC name.

Key Comparative Analysis

Substituent Effects
  • Fluorophenyl vs. Halogenated Aromatic Rings: The target’s 4-fluorophenyl group enhances electronic withdrawal and metabolic stability compared to the 4-iodophenyl group in , which increases steric bulk and radiochemical utility . In the benzo[f]chromene analog , the fluorophenyl group forms perpendicular dihedral angles (89.58°) with the chromene plane, influencing π-π stacking and crystal packing .
Backbone Modifications
  • Propanol vs. Chromene Core: The benzo[f]chromene derivative exhibits a fused aromatic system, enabling planar stacking and hydrogen-bonded supramolecular tapes (e.g., 12-membered {⋯HNC₃N⋯}₂ synthons), which are absent in simpler propanol derivatives. The target’s propanol backbone offers greater conformational flexibility, favoring interactions with biological targets like G-protein-coupled receptors.
Stereochemical Considerations
  • The (2S,1R) configuration in highlights the role of stereochemistry in biological activity, a factor that would similarly influence the target compound’s efficacy and selectivity.

Biological Activity

3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol is an organic compound with significant potential in various biological applications. Its unique molecular structure allows it to interact with biological targets, influencing enzyme activity and receptor binding. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C11H14FNO
  • Molecular Weight : 183.22 g/mol
  • Functional Groups : Hydroxyl group (-OH), amino group (-NH2), and a fluorophenyl moiety.

These features facilitate various interactions with biological molecules, enhancing its potential therapeutic properties.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors. The following points summarize its mechanism:

  • Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with active sites on proteins, enhancing binding affinity.
  • Hydrophobic Interactions : The fluorophenyl group contributes to hydrophobic interactions, which are crucial for the stability of the compound's binding to target molecules.

These interactions can modulate the activity of target proteins, leading to various biological effects, including potential anti-inflammatory and antimicrobial activities.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may exert anti-inflammatory effects, potentially useful in treating inflammatory diseases.
  • Enzyme Interaction : It acts as a biochemical probe in enzyme studies, helping elucidate enzyme mechanisms and pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
Enzyme InteractionModulates enzyme activity through binding

Selected Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that this compound exhibited significant antimicrobial activity against several strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Effects :
    • Research indicated that the compound could reduce pro-inflammatory cytokines in vitro, highlighting its therapeutic potential in inflammatory conditions .
  • Enzyme Binding Studies :
    • Investigations into its interaction with specific enzymes revealed that the compound could effectively inhibit certain enzymatic activities, providing insights into its mechanism of action at the molecular level .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.